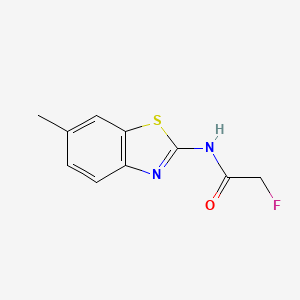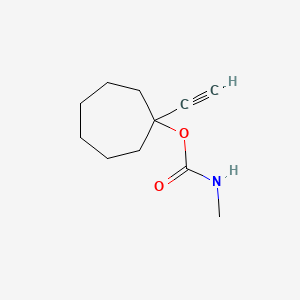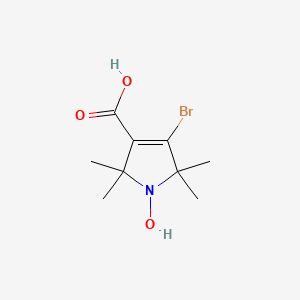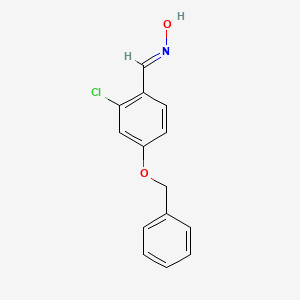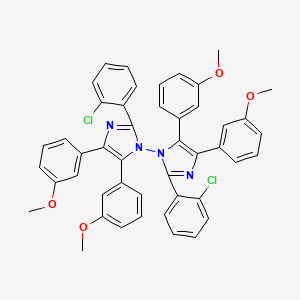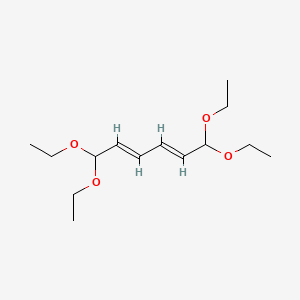
1,1,6,6-Tetraethoxyhexa-2,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,6,6-Tetraethoxyhexa-2,4-diene: is an organic compound with the molecular formula C14H26O4 . It is a diene, meaning it contains two double bonds, and is characterized by the presence of four ethoxy groups attached to the first and sixth carbon atoms of the hexadiene chain . This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,6,6-Tetraethoxyhexa-2,4-diene can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,6-hexanediol with ethyl orthoformate in the presence of an acid catalyst to form the tetraethoxy derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,6,6-Tetraethoxyhexa-2,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or other nucleophiles.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
1,1,6,6-Tetraethoxyhexa-2,4-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,1,6,6-tetraethoxyhexa-2,4-diene exerts its effects involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds and ethoxy groups. These functional groups allow the compound to interact with different molecular targets and pathways, leading to the formation of new products or intermediates .
Comparaison Avec Des Composés Similaires
1,1,6,6-Tetramethoxyhexa-2,4-diene: Similar structure but with methoxy groups instead of ethoxy groups.
1,1,6,6-Tetraethoxy-3,5-hexadiene: Similar structure but with double bonds at different positions.
1,1,6,6-Tetraethoxy-2,4-hexadiene: Another isomer with ethoxy groups at different positions.
Uniqueness: 1,1,6,6-Tetraethoxyhexa-2,4-diene is unique due to its specific arrangement of ethoxy groups and double bonds, which confer distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
58301-64-7 |
|---|---|
Formule moléculaire |
C14H26O4 |
Poids moléculaire |
258.35 g/mol |
Nom IUPAC |
(2E,4E)-1,1,6,6-tetraethoxyhexa-2,4-diene |
InChI |
InChI=1S/C14H26O4/c1-5-15-13(16-6-2)11-9-10-12-14(17-7-3)18-8-4/h9-14H,5-8H2,1-4H3/b11-9+,12-10+ |
Clé InChI |
ACPZXXNPYPSAKR-WGDLNXRISA-N |
SMILES isomérique |
CCOC(OCC)/C=C/C=C/C(OCC)OCC |
SMILES canonique |
CCOC(C=CC=CC(OCC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13832742.png)


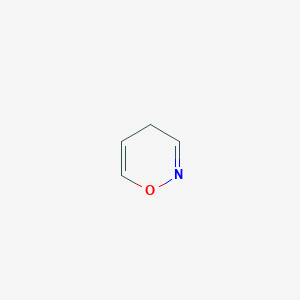
![Rel-(3aR,4R,6aS)-2,2-dimethyl-6-((trityloxy)methyl)-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13832762.png)
![Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester](/img/structure/B13832763.png)

